molecular formula C9H15N3NaO14P3 B15217149 CTP xsodium

CTP xsodium

Cat. No.: B15217149
M. Wt: 505.14 g/mol
InChI Key: WLXAPABOZXFQTH-IAIGYFSYSA-M
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Description

Cytidine 5’-triphosphate disodium salt, commonly referred to as CTP xsodium, is a pyrimidine nucleoside triphosphate. It consists of a ribose sugar, three phosphate groups, and the base cytosine. This compound plays a crucial role in the synthesis of RNA and is involved in various metabolic processes, including the synthesis of glycerophospholipids and glycosylation of proteins .

Preparation Methods

Synthetic Routes and Reaction Conditions

Cytidine 5’-triphosphate disodium salt can be synthesized through a multi-enzyme cascade system. The process involves the deamination and uridine phosphorylation pathways, with cytidine as the key substrate. The final product is obtained via the irreversible reaction of cytidine triphosphate synthase, which catalyzes the amination of uridine triphosphate .

Industrial Production Methods

In industrial settings, cytidine 5’-triphosphate disodium salt is produced using high-purity nucleotides. The compound is supplied as a 100 mM sodium solution, ensuring over 99% purity. The production process involves stringent quality control measures to ensure the absence of DNase and RNase contamination .

Chemical Reactions Analysis

Types of Reactions

Cytidine 5’-triphosphate disodium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

    Phosphorylation: Requires enzymes like cytidine triphosphate synthase.

    Amination: Utilizes cytidine deaminase and uridine triphosphate.

    Inhibition: Involves the interaction with aspartate carbamoyltransferase.

Major Products Formed

Scientific Research Applications

Cytidine 5’-triphosphate disodium salt has a wide range of applications in scientific research:

Mechanism of Action

Cytidine 5’-triphosphate disodium salt exerts its effects by acting as a substrate in RNA synthesis and as a coenzyme in various metabolic reactions. It targets enzymes like cytidine triphosphate synthase and aspartate carbamoyltransferase, influencing pathways involved in pyrimidine biosynthesis and glycerophospholipid synthesis .

Comparison with Similar Compounds

Similar Compounds

    Adenosine triphosphate (ATP): Similar in structure but contains adenine instead of cytosine.

    Uridine triphosphate (UTP): Contains uracil instead of cytosine.

    Guanosine triphosphate (GTP): Contains guanine instead of cytosine.

Uniqueness

Cytidine 5’-triphosphate disodium salt is unique due to its specific role in RNA synthesis and its involvement in the regulation of pyrimidine biosynthesis. Unlike other nucleoside triphosphates, it specifically inhibits aspartate carbamoyltransferase, making it crucial for maintaining the balance of pyrimidine nucleotides in cells .

Properties

Molecular Formula

C9H15N3NaO14P3

Molecular Weight

505.14 g/mol

IUPAC Name

sodium;[[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate

InChI

InChI=1S/C9H16N3O14P3.Na/c10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(24-8)3-23-28(19,20)26-29(21,22)25-27(16,17)18;/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,21,22)(H2,10,11,15)(H2,16,17,18);/q;+1/p-1/t4-,6-,7-,8-;/m1./s1

InChI Key

WLXAPABOZXFQTH-IAIGYFSYSA-M

Isomeric SMILES

C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)[O-])O)O.[Na+]

Canonical SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)[O-])O)O.[Na+]

Origin of Product

United States

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